molecular formula C10H15N B12861821 1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole

1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole

Cat. No.: B12861821
M. Wt: 149.23 g/mol
InChI Key: IIFIVULCXNBLQG-VHSXEESVSA-N
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Description

1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole is an organic compound characterized by a cyclopentyl ring substituted with a methyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentyl derivative with a pyrrole precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives.

    Substitution: Halogenated or alkylated pyrrole derivatives.

Mechanism of Action

The mechanism of action of 1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-[(1R,2S)-2-methylcyclopentyl]pyrrole

InChI

InChI=1S/C10H15N/c1-9-5-4-6-10(9)11-7-2-3-8-11/h2-3,7-10H,4-6H2,1H3/t9-,10+/m0/s1

InChI Key

IIFIVULCXNBLQG-VHSXEESVSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]1N2C=CC=C2

Canonical SMILES

CC1CCCC1N2C=CC=C2

Origin of Product

United States

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